2,5,5-Trimethylpiperidine hydrochloride

Description

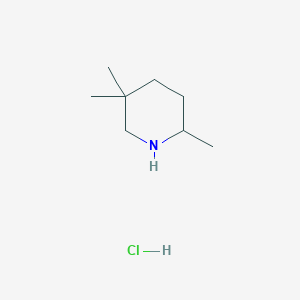

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5,5-trimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7-4-5-8(2,3)6-9-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNRXHGENXENLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 2,5,5-Trimethylpiperidine Hydrochloride

This technical guide details the precision synthesis of 2,5,5-trimethylpiperidine hydrochloride . This specific substitution pattern—featuring a gem-dimethyl group at the C5 position and a single methyl group at C2—presents unique steric and conformational properties valuable in medicinal chemistry (e.g., as a constrained pharmacophore or chiral auxiliary).[1]

The guide prioritizes a scalable, high-fidelity route via lactam alkylation and reduction , avoiding the regioselectivity issues often encountered in direct pyridine hydrogenation.

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The Isomer Challenge

The synthesis of 2,5,5-trimethylpiperidine is often complicated by nomenclature ambiguity and regiocontrol.

-

Target Structure: A piperidine ring with a methyl group at C2 and two methyl groups at C5.[1][2]

-

IUPAC Priority: Numbering begins at nitrogen (1) and proceeds to give the lowest locant set.[1] The path

yields locants 2,5,5 (preferred over 3,3,6).[1]

Retrosynthetic Logic

Direct hydrogenation of a corresponding pyridine (e.g., 2,5,5-trimethylpyridine) is impossible because the C5 position in the aromatic precursor cannot accommodate five bonds (two methyls, one hydrogen, two ring bonds).[1] Therefore, the gem-dimethyl group must be introduced on an

Selected Route:

-

Disconnection: The C-N bond is stable; the C2 methylene (derived from carbonyl) allows access to the 2,5,5 pattern via the corresponding lactam.

-

Starting Material: 6-methylpiperidin-2-one (commercially available or synthesized from 2-methylpyridine).[1][3]

Figure 1: Retrosynthetic pathway leveraging the lactam scaffold to install the gem-dimethyl group regioselectively.[4]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 3,3-Dimethyl-6-methylpiperidin-2-one

This step installs the gem-dimethyl group.[1][3] The use of Lithium Diisopropylamide (LDA) ensures kinetic deprotonation, but the second methylation often requires thermodynamic equilibration or excess base to drive to completion.[1]

Reagents:

Protocol:

-

LDA Preparation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine in THF at -78°C. Add n-BuLi dropwise. Stir for 30 min to generate LDA.

-

Deprotonation: Add a solution of 6-methylpiperidin-2-one in THF dropwise to the LDA solution at -78°C.

-

First Methylation: Add 1.1 equiv of MeI. Stir for 1 hour.

-

Second Deprotonation/Methylation: (If not adding excess base initially). Re-cool to -78°C, add a second portion of LDA (1.2 equiv), stir 30 min, then add remaining MeI.

-

Workup: Quench with saturated

. Extract with EtOAc.[1] Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc) is mandatory to separate the mono-methylated impurity from the desired 3,3-dimethyl product.[1][3]

Phase 2: Reduction to 2,5,5-Trimethylpiperidine

The carbonyl group of the lactam is reduced to a methylene group using Lithium Aluminum Hydride (LAH).[1]

Reagents:

-

3,3-Dimethyl-6-methylpiperidin-2-one (Intermediate from Phase 1)[1][3]

- (Pellets or powder, 3.0 equiv)[1]

-

THF (Anhydrous) or

[1][3]

Protocol:

-

Setup: Charge a dry flask with

and THF under Argon. Cool to 0°C.[1][5][6] -

Addition: Add the lactam (dissolved in THF) dropwise to the hydride suspension.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 12–16 hours.

-

Checkpoint: Monitor by TLC (stain with Ninhydrin or Dragendorff reagent) for disappearance of lactam.[1]

-

-

Fieser Quench (Safety Critical): Cool to 0°C. For every

grams of -

Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1] The filtrate contains the free amine.

Phase 3: Hydrochloride Salt Formation

Converting the volatile free base to the HCl salt ensures stability and ease of handling.

Protocol:

-

Dissolution: Dissolve the crude amine filtrate in dry Diethyl Ether (

). -

Acidification: Cool to 0°C. Add 2.0 M HCl in

(or bubble dry HCl gas) dropwise with vigorous stirring. -

Precipitation: The hydrochloride salt will precipitate immediately as a white solid.[1]

-

Filtration & Drying: Filter the solid under inert atmosphere (nitrogen cone). Wash with cold ether.[1] Dry under high vacuum (

mbar) to remove trace solvent.[1]

Part 3: Data Summary & Validation[1][2]

Quantitative Parameters

| Parameter | Value / Range | Notes |

| Overall Yield | 45% - 60% | Dependent on efficiency of Phase 1 methylation.[1][3] |

| Phase 1 Yield | 70% - 85% | Loss primarily due to mono-methyl separation.[1][3] |

| Phase 2 Yield | 85% - 95% | Reduction is generally quantitative.[1][3] |

| Melting Point (HCl) | >200°C (dec) | Typical for piperidine salts; verify with DSC.[1] |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator.[1] |

Self-Validating Analytical Checkpoints

-

NMR Validation (

): -

Mass Spectrometry:

-

Target

(Free base MW = 127.23).[1]

-

Part 4: Mechanistic Workflow

The following diagram illustrates the transformation of the chemical scaffold, highlighting the numbering shift that occurs during the transition from lactam to piperidine.

Figure 2: Forward synthesis workflow. Note the locant shift: The C3 position of the lactam corresponds to the C5 position of the final piperidine product.

References

-

Lactam Alkylation Strategy

-

Reductive Amination Alternatives (Contextual)

-

Piperidine Synthesis Reviews

-

Gem-Dimethyl Effect

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. prepchem.com [prepchem.com]

- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperidine synthesis [organic-chemistry.org]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,5,5-Trimethylpiperidine Hydrochloride for Research and Development

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5,5-Trimethylpiperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally similar compounds to establish a robust framework for risk assessment and mitigation. By detailing the chemical and physical properties, potential hazards, and emergency response protocols, this guide aims to foster a culture of safety and precision in the laboratory.

Introduction: Understanding the Compound

The core structure, a piperidine ring, is a common motif in pharmacologically active compounds. The addition of methyl groups and its formulation as a hydrochloride salt influence its physical properties, such as solubility and hygroscopicity, which in turn dictate specific handling requirements.[3][4] Researchers must operate with the understanding that this compound, like its analogs, should be treated as potentially hazardous until proven otherwise.

Hazard Identification and Classification

Based on data from analogous compounds, 2,5,5-Trimethylpiperidine hydrochloride should be handled as a substance with the following potential hazards.

GHS Hazard Classification (Inferred):

-

Acute Oral Toxicity: Category 3 or 4. Piperidine hydrochloride is classified as "Toxic if swallowed".[2][5][6]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][7]

-

Serious Eye Damage/Irritation: Category 1 or 2. Causes serious eye irritation or damage.[1][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

Primary Routes of Exposure:

-

Inhalation: Dust may cause respiratory tract irritation.[1]

-

Skin Contact: May cause irritation or burns upon prolonged contact.[8]

-

Eye Contact: Poses a significant risk of serious irritation or damage.[8]

Chemical and Physical Properties

The properties of hydrochloride salts of substituted piperidines are critical to understanding their behavior in a laboratory setting. The following table summarizes expected and known properties based on available data for similar compounds.

| Property | Expected Value / Characteristic | Rationale / Source |

| Appearance | White to off-white crystalline powder or solid. | Typical appearance for amine hydrochloride salts.[4] |

| Molecular Formula | C₈H₁₈N·HCl | Based on chemical structure. |

| Molecular Weight | 163.70 g/mol | Calculated from the molecular formula. |

| Solubility | Soluble in water. | The hydrochloride salt form confers water solubility.[2][4] |

| Melting Point | Expected to be >200 °C. | Piperidine HCl melts at 245-249 °C. Methylation may alter this.[2][9] |

| Hygroscopicity | Likely hygroscopic. | A common property for amine salts.[2][8] |

| Stability | Stable under recommended storage conditions. | Generally stable, but sensitive to moisture and incompatible materials.[7] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of 2,5,5-Trimethylpiperidine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Containment: For procedures with a high risk of aerosolization (e.g., sonication), consider using a glove box or other closed-system transfer methods.

-

Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[5]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly and wash hands thoroughly after handling.[5][10]

-

Lab Coat: A standard laboratory coat should be worn and buttoned. For larger quantities, a chemically resistant apron is recommended.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Storage Requirements

-

Container: Store in a tightly sealed, original container.[11]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6] The hygroscopic nature of this compound necessitates protection from moisture.[2][7]

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][8]

Experimental Workflow: Weighing and Dispensing Protocol

This protocol is designed to minimize exposure during the common task of weighing a solid chemical.

-

Preparation:

-

Don all required PPE (goggles, lab coat, gloves).

-

Decontaminate the balance and the surrounding area within the fume hood.

-

Place a weighing paper or boat on the balance and tare.

-

-

Dispensing:

-

Retrieve the 2,5,5-Trimethylpiperidine hydrochloride container from its storage location.

-

Inside the fume hood, open the container carefully. Avoid creating dust clouds.

-

Use a clean, dedicated spatula to carefully transfer the desired amount of powder to the weighing boat.

-

If powder adheres to the spatula, gently tap it against the inside of the container or the weighing boat. Do not tap it against the side of the balance.

-

-

Post-Dispensing:

-

Securely close the main container immediately after dispensing.

-

Wipe the outside of the container with a damp cloth to remove any residual dust before returning it to storage.

-

Carefully fold the weighing paper or handle the boat to transfer the compound to your reaction vessel.

-

-

Cleanup:

-

Dispose of the weighing paper/boat and any contaminated wipes in a designated solid chemical waste container.

-

Clean the spatula thoroughly.

-

Wipe down the balance and the fume hood work surface.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

A clear, pre-defined plan is crucial for responding to emergencies effectively.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.[2][7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[5][12]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2,5,5-Trimethylpiperidine hydrochloride must be treated as hazardous.

-

Containers: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.[2]

-

Solutions: Aqueous solutions should be collected in a designated hazardous waste container. Do not discharge into the sanitary sewer system.[2]

-

Regulations: Disposal must be carried out in accordance with all local, regional, and national regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]

Conclusion

While specific toxicological data for 2,5,5-Trimethylpiperidine hydrochloride remains limited, a comprehensive safety protocol can be effectively established by analyzing structurally related compounds. By embracing the principles of hazard substitution, engineering controls, stringent use of PPE, and rigorous adherence to safe handling protocols, researchers can mitigate the potential risks. This guide serves as a foundational document to be integrated into laboratory-specific safety plans, ensuring that scientific advancement and personal safety proceed in tandem.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for a substituted piperidine hydrochloride.

- Spectrum Chemical. (2007). Material Safety Data Sheet for Piperazine Dihydrochloride.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET for 1-Methylpiperidin-4-ol.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for a flammable piperidine derivative.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for Piperidine, hydrochloride.

- Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for a flammable, toxic piperidine derivative.

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet for Piperidine.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET for 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical.

- Fisher Scientific. (2023). SAFETY DATA SHEET for Piperidine hydrochloride.

- Vulcanchem. (n.d.). 2,2,4-Trimethylpiperidine hydrochloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1-(2-Chloroethyl)piperidine hydrochloride.

- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.

- BLD Pharm. (n.d.). 123250-75-9|2,2,5,5-Tetramethylpiperidine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2,2,6,6-tetramethylpiperidine.

- PubChemLite. (n.d.). 2,2,5,5-tetramethylpiperidine hydrochloride (C9H19N).

- PubChem. (n.d.). 2,2,5,5-Tetramethylpiperidine hydrochloride.

- ChemicalBook. (2025). Piperidine hydrochloride.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,2,4-Trimethylpiperidine hydrochloride (2060043-37-8) for sale [vulcanchem.com]

- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 10. gustavus.edu [gustavus.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Navigating the Synthesis and Application of 2,5,5-Trimethylpiperidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

Introduction: The Significance of Sterically Hindered Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Its three-dimensional architecture and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry.[1] A key subclass of these compounds is the sterically hindered piperidines, which incorporate bulky substituents that can significantly influence a molecule's pharmacological properties.

Steric hindrance can enhance the metabolic stability of drug candidates by shielding susceptible positions from enzymatic degradation.[2] Furthermore, the introduction of gem-dimethyl groups, as is present in 2,5,5-trimethylpiperidine, can increase target engagement, potency, and selectivity through favorable van der Waals interactions and by restricting the molecule to a bioactive conformation.[2][3] These attributes make compounds like 2,5,5-Trimethylpiperidine hydrochloride intriguing building blocks for the development of novel therapeutics.

Synthetic Pathways to 2,5,5-Trimethylpiperidine and its Analogs

The synthesis of substituted piperidines can be approached through several established methodologies. Given the absence of a direct commercial source for 2,5,5-Trimethylpiperidine hydrochloride, understanding its synthesis is paramount for any research endeavor.

General Strategies for Piperidine Ring Formation

Two classical and versatile methods for constructing the piperidine ring are the catalytic hydrogenation of pyridines and the Petrenko-Kritschenko piperidone synthesis.

-

Catalytic Hydrogenation of Pyridines: This is the most direct and atom-economical method for synthesizing piperidines.[4] It involves the reduction of the corresponding pyridine precursor using a catalyst, often a platinum group metal such as platinum oxide (PtO₂), under a hydrogen atmosphere.[4][5] The reaction conditions, including pressure and temperature, can be tailored to achieve the desired reduction.[4] Homogeneous catalysts, such as specific iridium(III) complexes, have also been developed for the selective hydrogenation of pyridines under milder conditions, tolerating a wide range of functional groups.[6][7]

-

Petrenko-Kritschenko Piperidone Synthesis: This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (or a similar dicarbonyl compound), and ammonia or a primary amine to form a 4-piperidone.[8][9] The resulting piperidone can then be further functionalized or reduced to the corresponding piperidine. This method offers a high degree of flexibility in introducing substituents onto the piperidine ring.[8]

Synthesis of 2,5,5-Trimethyl-4-piperidone: A Key Intermediate

A plausible synthetic route to 2,5,5-trimethylpiperidine would likely proceed through the corresponding 2,5,5-trimethyl-4-piperidone intermediate. A potential synthetic approach is outlined below, drawing from established principles of organic synthesis.

A method for the synthesis of 1,2,5-trimethyl-4-piperidone involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[10] The resulting piperidone can then be reduced to the corresponding piperidine.

Experimental Protocol: Synthesis of 1,2,5-Trimethyl-4-piperidone [10]

-

Reaction Setup: In a four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, charge a 31% aqueous solution of methylamine.

-

Addition of Ketone: Gradually add a solution of isopropenyl-2-chloropropylketone in a suitable solvent (e.g., methylene chloride) to the methylamine solution while maintaining the temperature between 20-30 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 40-45 °C with constant stirring for approximately 2 hours.

-

Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are then washed and dried.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,2,5-trimethyl-4-piperidone.

The subsequent reduction of the ketone to the piperidine can be achieved using standard methods such as the Wolff-Kishner reduction. Finally, the hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Applications in Medicinal Chemistry: The Role of the gem-Dimethyl Group

The gem-dimethyl group is a prevalent structural feature in many clinically relevant natural products and synthetic drugs.[3] Its incorporation into a molecule can confer several advantageous properties:

-

Enhanced Potency and Selectivity: The steric bulk of the gem-dimethyl group can promote favorable interactions with the target protein and restrict the molecule's conformation to a bioactive state.[3]

-

Improved Pharmacokinetic Profile: This motif can shield adjacent functional groups from metabolic degradation, thereby increasing the compound's half-life and overall stability.[2]

-

Increased Solubility: In some cases, the introduction of a gem-dimethyl group can improve the aqueous solubility of a compound, a critical factor for drug delivery.[2]

The 5,5-dimethylpiperidine scaffold, in particular, serves as a versatile building block for creating libraries of compounds for biological screening.[11] The presence of two carbonyl groups in 5,5-dimethylpiperidine-2,4-dione allows for a variety of chemical transformations to introduce molecular diversity.[11] While specific applications of 2,5,5-trimethylpiperidine are not extensively documented, its structural features suggest its potential as a valuable scaffold in the design of novel therapeutic agents, particularly in areas where steric hindrance and conformational rigidity are desired.

Commercially Available Analogs of 2,5,5-Trimethylpiperidine

| Compound Name | CAS Number | Commercial Availability |

| 2,5-Dimethylpiperidine | 34893-50-0 | Available from various suppliers.[12][13][14] |

| 3,5-Dimethylpiperidine | 35794-11-7 | Available from suppliers such as Manchester Organics and Tokyo Chemical Industry.[15][16][17][18] |

| 2,6-Dimethylpiperidine | 504-03-0 | Commercially available.[19] |

| 2,2,6,6-Tetramethylpiperidine | 768-66-1 | Widely available from numerous suppliers.[20][21][22][23] |

Conclusion

2,5,5-Trimethylpiperidine hydrochloride represents a chemical entity with significant potential in medicinal chemistry due to its sterically hindered and conformationally restricted nature. Although direct commercial suppliers are scarce, this guide provides a foundation for its synthesis and highlights the broader importance of the gem-dimethylpiperidine scaffold in drug discovery. Researchers can leverage the synthetic strategies and the availability of related analogs to explore the chemical space around this promising core structure.

References

- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-24.

- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025, April 29). ChemRxiv.

- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2).

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.

- Wang, D., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

- Hatakeyama, S., et al. (2013). Enantioselective synthesis of substituted piperidines by addition of aryl Grignard reagents to pyridine N-oxides. Organic Letters, 15(1), 170-173.

- 3,5-Dimethylpiperidine | 35794-11-7. Manchester Organics.

- 3,5-Dimethylpiperidine 99% CAS 35794-11-7, For Surface Disinfectant, Liquid. IndiaMART.

- Cardona, F., et al. (2018). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Molecules, 23(8), 1993.

- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA.

- Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(15), 1331-1352.

- Sen, A. B., & Sidhw, G. S. (1948). SYNTHESIS OF PIPERIDINE DERIVATIVES. PART II. Journal of the Indian Chemical Society, 25(9), 433-436.

- 3,5-Dimethylpiperidine (cis- and trans- mixture). Tokyo Chemical Industry (India) Pvt. Ltd.

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.

- 3,5-Dimethylpiperidine, mixture of cis and trans. Sigma-Aldrich.

- 2,5-Dimethyl-piperidine. CymitQuimica.

- Olsson, R., & Almqvist, F. (2009). Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal.org.

- 2,2,6,6-Tetramethylpiperidine. Fisher Scientific.

- Piperidine. Taj Pharmaceuticals.

- 2,2,6,6-Tetramethylpiperidine, 98+%. Thermo Scientific Chemicals.

- 2,2,6,6-Tetramethylpiperidine for synthesis. Sigma-Aldrich.

- 2,2,6,6-Tetramethylpiperidine manufacturers and suppliers. ChemicalBook.

- Liu, X., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.

- The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. (2025). Benchchem.

- 2,2,6,6 TETRAMETHYLPIPERIDINE-1-OXYL 98% (FREE RADICAL) (TEMPO) FOR SYNTHESIS. Molychem.

- Piperidine & Derivatives Manufacturers, Suppliers & Exporters in India. CDH Fine Chemical.

- Piperidine. Simson Pharma Limited.

- De Savi, C., et al. (2024). Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry, 67(17), 14167-14182.

- Method of synthesis of 1,2,5-trimethyl-4-piperidone.

- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board.

- Synthesis of 4-piperidones. Organic Chemistry Portal.

- Petrenko-Kritschenko piperidone synthesis. Wikipedia.

- Haelium™ Piperidine. Aurorium.

- 2,5-Dimethylpiperidine. PubChem.

- Banks, H. D. (1992). Piperidine Synthesis.

- Jackson, R. F. W., & Wishart, N. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.

- 2,5-Dimethyl-piperidine (CAS 34893-50-0). Cheméo.

- 2,6-Dimethylpiperidine. Wikipedia.

- 3,5-Dimethylpiperidine (cis- and trans- mixture), 25ML. Labscoop.

Sources

- 1. Piperidine & Derivatives Manufacturers, Suppliers & Exporters in India [cdhfinechemical.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. piperidine suppliers USA [americanchemicalsuppliers.com]

- 11. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethyl-piperidine | CymitQuimica [cymitquimica.com]

- 13. 2,5-Dimethylpiperidine | C7H15N | CID 524018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,5-Dimethyl-piperidine (CAS 34893-50-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. manchesterorganics.com [manchesterorganics.com]

- 16. m.indiamart.com [m.indiamart.com]

- 17. tuodaindus.com [tuodaindus.com]

- 18. 3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7 [sigmaaldrich.com]

- 19. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 20. Chem-Impex International, Inc. 2,2,6,6-Tetramethylpiperidine | 768-66-1 | Fisher Scientific [fishersci.com]

- 21. Piperidine manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers, Chemicals, india, companies, Chemicals Drug from India, Piperidine import, Chemicals, india, Piperidine export, Chemicals, india, Piperidine buyer, Chemicals [tajpharma.com]

- 22. 2,2,6,6-Tétraméthylpipéridine, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 23. 2,2,6,6-Tetramethylpiperidine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 2,5,5-Trimethylpiperidine Hydrochloride as a Sterically Hindered Base

Abstract

This document provides a comprehensive technical guide on the properties, synthesis, and potential applications of 2,5,5-trimethylpiperidine hydrochloride as a sterically hindered, non-nucleophilic base in organic synthesis. While less common than its symmetric counterpart, 2,2,6,6-tetramethylpiperidine (TMP), the unique asymmetric steric profile of 2,5,5-trimethylpiperidine offers a distinct tool for chemists. This guide details its physicochemical properties, provides protocols for its preparation and use in key synthetic transformations, and offers a comparative analysis against other widely used hindered bases. The content herein is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of specialized organic bases for challenging chemical reactions.

Introduction: The Role of Steric Hindrance in Basicity

In organic synthesis, the choice of base is critical to the outcome of a reaction. While strong bases are often required to deprotonate weakly acidic protons, their utility can be compromised by nucleophilicity, leading to undesired side reactions. Sterically hindered bases are a class of organic compounds designed to overcome this limitation. Their defining characteristic is a basic nitrogen atom shielded by bulky alkyl groups. This steric bulk kinetically disfavors the nitrogen's participation in nucleophilic substitution (an SN2 reaction) while still allowing it to abstract a proton (an acid-base reaction), which is a sterically less demanding process.

2,2,6,6-Tetramethylpiperidine (TMP) is a quintessential example of a highly effective hindered base.[1][2][3] This guide focuses on an isomer, 2,5,5-trimethylpiperidine, a compound that provides an asymmetric steric environment around the nitrogen atom. This structural nuance presents a potentially valuable alternative for fine-tuning reactivity and selectivity in specific synthetic contexts, such as in the formation of specific enolates or in delicate elimination reactions. This document will serve as a foundational resource for its practical application.

Physicochemical & Structural Properties

The utility of 2,5,5-trimethylpiperidine hydrochloride stems from its unique structural and electronic properties. As a hydrochloride salt, it is an air-stable, crystalline solid that is more convenient to handle and store than its volatile and air-sensitive free-base form. The free base can be readily generated in situ or via a separate extraction step.

Structural Analysis

The key feature of 2,5,5-trimethylpiperidine is the asymmetric substitution pattern. Unlike the C2v symmetry of TMP, the gem-dimethyl group at the C-5 position and the single methyl group at the C-2 position create a distinct steric environment. This may influence its interaction with substrates, potentially offering different selectivity profiles in deprotonation reactions.

Comparative Data

To contextualize its function, the properties of 2,5,5-trimethylpiperidine are compared with other common non-nucleophilic bases.

| Property | 2,5,5-Trimethylpiperidine (est.) | 2,2,6,6-Tetramethylpiperidine (TMP) | N,N-Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |

| Molecular Weight | 141.25 g/mol (Free Base) | 141.25 g/mol [2] | 129.24 g/mol | 152.24 g/mol |

| pKa of Conjugate Acid | ~11.1 (estimated) | 11.07[2] | 10.75 | 13.5 (in MeCN) |

| Structure | Asymmetric Piperidine | Symmetric Piperidine | Acyclic Amine | Amidine |

| Key Feature | Asymmetric steric hindrance | High, symmetric steric hindrance | Moderate hindrance, widely used | High basicity, low nucleophilicity |

| Form | Hydrochloride salt is a solid | Liquid free base | Liquid free base | Liquid free base |

Note: The pKa is estimated based on structurally similar substituted piperidines.

Synthesis & Preparation

2,5,5-Trimethylpiperidine and its hydrochloride salt are not as commercially prevalent as other hindered amines. However, they can be synthesized through established methodologies in heterocyclic chemistry. A common approach involves the reductive amination of a suitable ketone precursor.

Synthetic Workflow

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis leverages standard, scalable organic reactions.

Caption: Synthetic workflow for 2,5,5-trimethylpiperidine hydrochloride.

Protocol: Preparation of the Free Base from Hydrochloride Salt

For most applications, the active free base is required. It can be generated from the hydrochloride salt just before use.

Materials:

-

2,5,5-Trimethylpiperidine hydrochloride

-

Diethyl ether (or other suitable organic solvent like DCM or Toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1-2 M sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Dissolve the 2,5,5-trimethylpiperidine hydrochloride salt in a minimal amount of deionized water.

-

Transfer the aqueous solution to a separatory funnel and add an equal volume of diethyl ether.

-

Cool the separatory funnel in an ice-water bath. Slowly add saturated aqueous NaHCO₃ or NaOH solution with gentle swirling and periodic venting until the aqueous layer is basic (test with pH paper).

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Extract the aqueous layer two more times with fresh portions of diethyl ether.

-

Combine the organic layers in a clean flask.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base as an oil or low-melting solid.

-

Crucial Note: The free base is volatile and potentially air-sensitive. It should be used immediately or stored under an inert atmosphere (e.g., Argon or Nitrogen).

Applications in Organic Synthesis

The primary function of 2,5,5-trimethylpiperidine is to act as a strong, non-nucleophilic base. It is particularly suited for reactions where substrate or product are sensitive to nucleophilic attack by the base itself.

Dehydrohalogenation (β-Elimination Reactions)

A classic application for hindered bases is in promoting elimination reactions to form alkenes from alkyl halides.[4] The base removes a proton from the carbon beta to the leaving group, inducing an E2 elimination. The steric bulk of 2,5,5-trimethylpiperidine prevents it from acting as a nucleophile and initiating a competing SN2 reaction.

Caption: Role of the hindered base in an E2 elimination reaction.

Protocol: General Procedure for Dehydrohalogenation

Materials:

-

Alkyl halide substrate

-

2,5,5-Trimethylpiperidine (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., THF, Toluene, or DMF)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Reaction vessel with magnetic stirring and temperature control

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the alkyl halide substrate and the anhydrous solvent.

-

Stir the solution and bring it to the desired reaction temperature (this can range from room temperature to reflux, depending on the substrate's reactivity).[5]

-

Slowly add the 2,5,5-trimethylpiperidine (free base) to the reaction mixture via syringe.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography, distillation, or recrystallization as required.

Causality Behind Choices:

-

Excess Base: Using a slight excess of the base ensures complete consumption of the substrate and drives the reaction to completion.

-

Anhydrous Conditions: Moisture can protonate the base, rendering it inactive.

-

Inert Atmosphere: Prevents potential side reactions of the base or substrate with oxygen or moisture.

Potential Use in Cross-Coupling Reactions

Many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, require a base to facilitate key steps in the catalytic cycle (e.g., reductive elimination or regeneration of the active catalyst).[6][7][8] A non-nucleophilic base is often essential to avoid undesired reactions with the electrophilic partner or the catalyst itself. While inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or other hindered amine bases are common, 2,5,5-trimethylpiperidine could be employed, particularly in cases where solubility or specific reactivity is desired.

Safety and Handling

Proper safety precautions are mandatory when handling 2,5,5-trimethylpiperidine and its hydrochloride salt.

-

Hazard Identification: The hydrochloride salt is classified as causing skin irritation, serious eye damage, and potential respiratory irritation. It is also toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling:

-

Use only in a well-ventilated area or a chemical fume hood.[10]

-

Avoid breathing dust, mist, or vapors.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated, dry place. The hydrochloride salt is air and moisture sensitive. Store locked up.[11]

Conclusion

2,5,5-Trimethylpiperidine hydrochloride is a valuable, albeit specialized, sterically hindered base for the synthetic chemist's toolkit. Its primary utility lies in its ability to function as a strong base while being a poor nucleophile. The asymmetric nature of its steric shielding distinguishes it from more common bases like TMP and may offer unique selectivity in certain transformations. By understanding its properties and following the outlined protocols for its preparation and use, researchers can effectively leverage this reagent to overcome challenges in reactions sensitive to nucleophilic side products, thereby enabling the efficient synthesis of complex molecular targets.

References

-

Penta Chemicals, Safety Data Sheet for Piperidine. (2024). [Link]

-

Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (2022). [Link]

-

Frey, J., et al. 3,4-Dibromo-2,5-Diformylthiophene. Organic Syntheses (2007). [Link]

-

PubChem, 2,2,5,5-tetramethylpiperidine hydrochloride. [Link]

-

Organic Chemistry Portal, Piperidine synthesis. [Link]

-

Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. RSC Med. Chem. (2022). [Link]

-

Cheméo, Chemical Properties of 2-Methylpiperidine. [Link]

-

White Rose eTheses Online, Synthesis of Piperidines using Organometallic Chemistry. [Link]

-

Advances in Cross-Coupling Reactions. Molecules (2020). [Link]

-

Emadi, R., et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances (2023). [Link]

-

Wikipedia, 2,2,6,6-Tetramethylpiperidine. [Link]

-

A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions. ACS Omega (2023). [Link]

-

ChemRxiv, Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

Pharmaceutical Technology, New Horizons for Cross-Coupling Reactions. (2016). [Link]

-

ChemRxiv, Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules (2023). [Link]

-

Soh, Y.N., & Elliott, S. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenyl analogues. Drug Testing and Analysis (2014). [Link]

-

Wikipedia, Dehydrohalogenation. [Link]

- Google Patents, Dehydrohalogen

-

Morisako, S., et al. Synthesis of a Sterically Demanding Dispiropiperidine and Its Application in Monoamidodialkyl Zincate Complexes. Inorganic Chemistry (2016). [Link]

-

University of Tartu, pKa values for bases. [Link]

-

ElectronicsAndBooks, Reactions of Piperidine with Organic Halogen Compounds in Ether Solutions. [Link]

-

NIST WebBook, 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-. [Link]

- Google Patents, Novel synthesis p

Sources

- 1. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 5. US3755476A - Dehydrohalogenation process - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Precision Deprotonation with Hindered Amine Bases

Control of Kinetic Enolization and Directed Ortho-Metalation (DoM)

Abstract

The selective removal of a proton from a complex organic substrate is a foundational step in drug synthesis. While seemingly simple, the choice of hindered amine base—Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)—dictates the regiochemical and stereochemical outcome. This guide moves beyond standard textbook definitions to explore the aggregation states , solvation effects , and kinetic profiles that drive reactivity. It provides validated protocols for reagent titration, generation, and application in kinetic enolization and Directed Ortho-Metalation (DoM).

Mechanistic Principles: Beyond pKa

Success in deprotonation is not solely determined by thermodynamic basicity (pKa). It is governed by the structure of the reagent in solution .

The Aggregation Factor

Lithium amides do not exist as simple "Li-NR2" monomers in solution. They form complex aggregates that determine their reactivity.[1][2]

-

LDA: In THF, LDA exists primarily as a disolvated dimer

. Reaction rates often depend on the de-aggregation of this dimer to a reactive monomer or an "open dimer" transition state.[3] -

LiHMDS: Due to the steric bulk of the trimethylsilyl groups, LiHMDS is less aggregated than LDA. In THF, it exists as a mixture of monomers and dimers .[1][4] This lower aggregation state often makes LiHMDS more reactive than its lower pKa (approx. 30 vs. 36 for LDA) would suggest, particularly in non-polar solvents.

-

Solvent Effects: The addition of co-solvents like HMPA or DMPU breaks these aggregates, vastly accelerating reaction rates by exposing the lithium cation and increasing the basicity of the amide anion.

Kinetic vs. Thermodynamic Control

-

Kinetic Control (Low T, Bulky Base): Removal of the most accessible proton. Requires a base that is bulky enough to experience steric repulsion at the more substituted site and reactive enough to operate at -78°C (e.g., LDA, LiTMP).

-

Thermodynamic Control (Higher T, Equilibrating Conditions): Formation of the most stable enolate (usually the most substituted alkene). Achieved by allowing the enolate to equilibrate with the conjugate acid (e.g., slight excess of ketone) or using higher temperatures (0°C).

Reagent Selection Guide

The following decision matrix synthesizes pKa data, steric properties, and stability profiles to guide base selection.

Table 1: Comparative Profile of Hindered Amine Bases

| Reagent | Structure | pKa (THF) | Stability (25°C) | Key Application | Nuance/Risk |

| LDA | LiN(iPr)₂ | ~35.7 | Unstable (Days) | General Kinetic Enolization | Must be prepared fresh for high precision. "Ages" to form decomposition products. |

| LiHMDS | LiN(SiMe₃)₂ | ~29.5 | Very Stable (Months) | Base-sensitive substrates; E-selective enolization | Lower basicity; may fail to deprotonate high pKa substrates. |

| LiTMP | Li-TMP | ~37.3 | Moderate | Directed Ortho-Metalation (DoM); "Difficult" protons | Extremely bulky; poor nucleophile (good!). Expensive. |

| LTMP | (See LiTMP) | - | - | - | (LiTMP is often abbreviated as LTMP). |

Visualizing the Selection Logic

Figure 1: Decision tree for selecting the optimal hindered amine base based on substrate acidity and sensitivity.

Experimental Protocols

Protocol A: The "Self-Validating" Titration of n-BuLi

Before generating LDA or LiTMP, you must know the exact concentration of your n-BuLi source. Commercial labels are notoriously inaccurate due to degradation.

Method: Menthol / 1,10-Phenanthroline Titration (Watson-Eastham Method) Why this works: This method relies on the formation of a colored charge-transfer complex that only persists once the protic impurities (and the titrant menthol) are consumed. It provides a razor-sharp endpoint.[5]

-

Setup: Flame-dry a 10 mL vial with a stir bar. Flush with Ar/N2.

-

Indicator: Add roughly 2-3 mg of 1,10-phenanthroline (a few crystals).

-

Titrant: Add exactly 1.00 mmol of Menthol (156.3 mg). Note: Menthol is non-hygroscopic and easy to weigh accurately.

-

Solvent: Add 3-5 mL of anhydrous THF. The solution will be colorless.[6]

-

Titration:

-

Add the n-BuLi solution dropwise via a 1.0 mL gas-tight syringe.

-

Observation: The solution may flash colored but return to clear as the n-BuLi deprotonates the menthol.

-

Endpoint: The first drop of excess n-BuLi reacts with the phenanthroline to form a persistent rust-red/dark-purple complex.

-

-

Calculation:

Protocol B: Precision Generation of LDA (Fresh)

Commercial LDA solutions degrade. For critical kinetic enolizations, generate it fresh.

Reagents:

-

Diisopropylamine (DIPA): Distilled from CaH₂ and stored over sieves.

-

n-Butyllithium (Titrated via Protocol A).

-

Anhydrous THF.

Workflow:

-

Vessel: Oven-dried Schlenk flask or round-bottom with septum, N2 atmosphere.

-

Charge: Add anhydrous THF (concentration target ~0.5 M for LDA).

-

Amine: Add DIPA (1.1 equivalents relative to substrate).

-

Cooling: Cool to -78°C (Dry ice/Acetone) or 0°C (Ice/Water).

-

Expert Insight: While often done at 0°C, generating at -78°C prevents any localized heating if addition is fast. However, 0°C ensures complete deprotonation of the amine. Recommendation: Add nBuLi at 0°C, stir 15 mins, then cool to -78°C.

-

-

Addition: Add n-BuLi (1.0 equiv) dropwise.

-

Self-Validation: The solution should remain colorless or pale yellow. A strong yellow/brown color indicates oxidized DIPA or contaminated nBuLi.

-

-

Usage: Use immediately. Do not store.

Protocol C: Kinetic Enolization with Deuterium Quench Validation

This protocol includes a "Check Step" to verify enolization efficiency before adding the expensive electrophile.

Step-by-Step:

-

Enolization:

-

Cool the LDA solution (from Protocol B) to -78°C .

-

Add the ketone substrate (dissolved in minimal THF) dropwise down the side of the flask to pre-cool it.

-

Stir at -78°C for 30-60 minutes.

-

-

The "Check Step" (Validation):

-

Extract a 0.1 mL aliquot via syringe.

-

Squirt immediately into a vial containing 0.5 mL MeOD (Methanol-d4) or D₂O .

-

Run a quick NMR or GC-MS.

-

Criteria: You should see >95% deuterium incorporation at the

-position. If <90%, stop. Your base is dead or the temperature was compromised.

-

-

Electrophile Addition:

-

Once validated, add the electrophile (e.g., Alkyl halide, Aldehyde) slowly.[6]

-

Monitor internal temperature; do not allow T > -70°C during addition.

-

Directed Ortho-Metalation (DoM) with LiTMP

Context: When LDA fails to metalate an arene or attacks the directing group (nucleophilic attack), LiTMP is the reagent of choice due to its immense steric bulk and high basicity.

Mechanism & Workflow:

Figure 2: Workflow for Directed Ortho-Metalation using LiTMP.

Key Protocol Adjustment for DoM: Unlike simple enolization, DoM often requires a "warm-up" period to overcome the activation energy of breaking the C-H bond on the aromatic ring.

-

Add LiTMP at -78°C.

-

Stir 1 hour at -78°C.

-

Slowly warm to 0°C (or -20°C depending on DMG stability) and hold for 30 mins.

-

Cool back to -78°C before adding the electrophile.

Troubleshooting & "The Hidden Variables"

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Aggregation of Base | Add HMPA (toxic) or DMPU (safer) (2-3 equiv) to break aggregates. |

| Poly-alkylation | Proton Exchange (Di-anion) | Ensure rapid stirring; use inverse addition (add enolate to electrophile) if possible. |

| Wrong Regioisomer | Thermodynamic Equilibration | Quench faster; ensure T stays < -70°C; switch from LiHMDS to LDA (more kinetic). |

| Incomplete Reaction | Titer Error | Re-titrate n-BuLi using the Menthol/Phenanthroline method. |

References

-

Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents."[7] Journal of Organometallic Chemistry, 1967 , 9, 165.[6][7] Link

-

Collum, D. B. "Solution Structures of Lithium Dialkylamides and Related N-Lithiated Species: Results from 6Li-15N Double Labeling Experiments."[8] Accounts of Chemical Research, 1993 , 26, 227.[8] Link

-

Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 2013 , 113, 7130. Link

-

Ireland, R. E.; Mueller, R. H.; Willard, A. K. "The Ester Enolate Claisen Rearrangement. Dependence of Stereochemistry on the Nature of the Base."[9] Journal of the American Chemical Society, 1976 , 98, 2868. Link

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90, 879.[10] Link

Sources

- 1. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Studies of Lithium Diisopropylamide Deaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. scispace.com [scispace.com]

- 6. epfl.ch [epfl.ch]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. baranlab.org [baranlab.org]

Experimental setup for reactions involving 2,5,5-Trimethylpiperidine hydrochloride

Application Note: High-Fidelity Experimental Protocols for 2,5,5-Trimethylpiperidine Hydrochloride

Executive Summary

2,5,5-Trimethylpiperidine hydrochloride (CAS: 139756-32-6, generic ref) represents a distinct class of sterically demanding secondary amines. Unlike unsubstituted piperidine, the presence of a gem-dimethyl group at C5 and a methyl group at C2 creates a "conformational lock," significantly reducing the nucleophilic accessibility of the nitrogen center while retaining high basicity (estimated pKa ~10.8–11.0).

This Application Note provides validated protocols for handling this building block. The core challenge addressed here is the Nucleophilicity-Basicity Paradox : the molecule is a strong base but a poor nucleophile. Standard alkylation protocols often fail, yielding elimination products (E2) rather than substitution (SN2). We present three optimized workflows to bypass these limitations.

Chemical Profile & Critical Parameters

| Property | Specification | Experimental Implication |

| Molecular Formula | C₈H₁₇N·HCl | Must be free-based before use in non-aqueous coupling. |

| Steric Environment | High (C2/C5 shielding) | Slow kinetics in SN2 reactions; requires catalytic promotion or alternative pathways. |

| Basicity (Free Base) | High (pKa ~11) | Incompatible with base-sensitive electrophiles; acts as an HCl scavenger. |

| Solubility (Salt) | Water, Methanol | Insoluble in Ether/Hexanes. |

| Solubility (Free Base) | DCM, Ether, Toluene | Volatile! Do not dry under high vacuum for extended periods. |

Protocol A: Biphasic Free-Basing (Mandatory Precursor Step)

Rationale: The hydrochloride salt is non-nucleophilic and insoluble in the non-polar solvents required for metal-catalyzed couplings. In situ neutralization (adding TEA/DIPEA) is often insufficient due to the formation of amine-salt aggregates. Isolation of the free base is recommended for consistent stoichiometry.

Reagents:

-

2,5,5-Trimethylpiperidine HCl (1.0 equiv)

-

Dichloromethane (DCM) (HPLC Grade)

-

Sodium Hydroxide (NaOH), 2M aqueous solution.

Step-by-Step Methodology:

-

Dissolution: Suspend the hydrochloride salt in DCM (10 mL per gram of salt). The salt will likely not dissolve completely.

-

Neutralization: Add 2M NaOH (2.0 equiv) slowly with vigorous stirring.

-

Observation: The suspension will clear as the salt converts to the lipophilic free base and migrates to the DCM layer.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1][2]

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

-

Concentration: Filter and concentrate under reduced pressure (Rotovap) at <30°C .

Workflow Visualization (DOT):

Caption: Figure 1. Biphasic neutralization workflow. Critical control point is the evaporation temperature to prevent yield loss via volatility.

Protocol B: Buchwald-Hartwig Amination (Preferred Coupling)

Rationale: Due to steric hindrance, direct SN2 alkylation with aryl halides is futile. Palladium-catalyzed cross-coupling is the industry standard for this substrate. The use of sterically demanding ligands (dialkylbiarylphosphines) is strictly required to facilitate the reductive elimination step.

Mechanistic Insight: The bulky 2,5,5-trimethylpiperidine makes the coordination to Palladium difficult. We utilize the Pd-PEPPSI-IPr precatalyst or RuPhos , which are specifically engineered to couple bulky secondary amines.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

2,5,5-Trimethylpiperidine (Free Base) (1.2 equiv)

-

Catalyst: Pd-PEPPSI-IPr (2 mol%) OR Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or Dioxane (Anhydrous, degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charge Solids: Add the Aryl Halide, Base (NaOtBu), and Catalyst system.

-

Charge Liquids: Add the solvent and the 2,5,5-Trimethylpiperidine free base (via syringe).

-

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 80–100°C for 12–18 hours.

-

Monitoring: Monitor by LCMS. The bulky amine may require longer reaction times than standard piperidines.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol C: Ti(IV)-Mediated Reductive Amination

Rationale: When coupling with ketones or aldehydes, standard reductive amination (NaBH₃CN) often stalls at the imine formation stage due to sterics. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

2,5,5-Trimethylpiperidine (Free Base) (1.2 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Reducing Agent: NaBH₄ or NaBH(OAc)₃

-

Solvent: THF or Methanol

Protocol:

-

Imine Formation: In a dry vial, mix the Ketone, Amine, and Ti(OiPr)₄ neat (or in minimal THF). Stir at ambient temperature for 6–12 hours.

-

Note: The solution often becomes viscous.[2]

-

-

Reduction: Dilute with Methanol (2 mL/mmol). Cool to 0°C.

-

Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).

-

Quench: Stir for 2 hours, then quench with 1M NaOH.

-

Critical Step: The Ti salts will form a white precipitate. Filter this off vigorously through Celite; otherwise, emulsions will plague the extraction.

-

Decision Matrix & Troubleshooting

Comparison of Methodologies:

| Method | Target Substrate | Success Rate | Primary Risk |

| SN2 Alkylation | Primary Alkyl Halides | Low | Elimination (E2) due to basicity/sterics. |

| Buchwald-Hartwig | Aryl/Heteroaryl Halides | High | Catalyst poisoning; requires inert conditions. |

| Reductive Amination | Ketones/Aldehydes | High | Incomplete imine formation (Use Ti(IV) to fix). |

| Amide Coupling | Carboxylic Acids | Medium | Slow kinetics; requires HATU/COMU and heat. |

Experimental Decision Tree (DOT):

Caption: Figure 2. Strategic selection of coupling protocol based on electrophile type.

References

-

Buchwald-Hartwig Amination of Hindered Amines

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. (Note: Validated context for hindered amine coupling).

-

-

Steric Hindrance in Piperidines

-

Morisako, S., et al. (2016).[5] "Synthesis of a Sterically Demanding Dispiropiperidine..." Inorganic Chemistry. (Provides structural context for 2,6- and 2,5-substituted piperidine sterics).

-

-

General Free-Basing Protocols

- Reductive Amination with Ti(OiPr)4: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination..." Journal of the Chemical Society, Perkin Transactions 1. (Standard industry protocol for hindered amines).

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Free base - Wikipedia [en.wikipedia.org]

- 4. nomatterwhatrecovery.com [nomatterwhatrecovery.com]

- 5. Synthesis of a Sterically Demanding Dispiropiperidine and Its Application in Monoamidodialkyl Zincate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Common side reactions with 2,5,5-Trimethylpiperidine hydrochloride

The following technical support guide addresses the specific challenges associated with 2,5,5-Trimethylpiperidine hydrochloride (CAS: 6091-44-7 for generic piperidine HCl, specific isomer CAS varies). This molecule presents unique reactivity profiles due to the gem-dimethyl group at C5 and the methyl group at C2 , creating a sterically congested nitrogen center.

Topic: Troubleshooting Common Side Reactions & Reactivity Issues Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)

Executive Summary: The Steric Challenge

2,5,5-Trimethylpiperidine is not a standard secondary amine. The gem-dimethyl effect at the 5-position, combined with the substituent at the 2-position, creates a "pincer" effect around the nitrogen atom.

-

Primary Consequence: Nucleophilicity is retained, but kinetic accessibility is severely reduced .

-

Common Failure Mode: The amine reacts slower than competing pathways (e.g., hydrolysis of coupling reagents, elimination of alkyl halides), leading to low yields or unexpected byproducts.

Part 1: Troubleshooting Amide Couplings (Acylation)

User Question: I am trying to couple 2,5,5-trimethylpiperidine with a carboxylic acid using HATU/DIPEA, but I see mostly hydrolyzed acid and unreacted amine. What is happening?

Technical Diagnosis:

You are encountering Competitive Hydrolysis due to Steric Deceleration .

In standard couplings, the amine attacks the activated ester (e.g., O-At ester) rapidly. With 2,5,5-trimethylpiperidine, the steric bulk retards this attack (

The Mechanism:

Corrective Protocol:

-

Switch Reagents: Move from "soft" coupling reagents (EDC, HATU) to high-energy electrophiles. Acid Chlorides or Mixed Anhydrides are recommended.

-

Base Selection: Use a smaller base like Pyridine instead of DIPEA/TEA if possible, or use Schotten-Baumann conditions (biphasic) if the acid chloride is stable enough.

-

Catalysis: Add DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by hindered amines than the standard active ester.

Visual Pathway: Steric Hindrance in Amide Coupling

Caption: The steric bulk of 2,5,5-trimethylpiperidine slows the nucleophilic attack, allowing trace water to hydrolyze the activated ester.

Part 2: N-Alkylation Side Reactions

User Question: I attempted to alkylate the amine with 2-bromopropane, but I isolated a significant amount of propene and recovered starting material. Why?

Technical Diagnosis:

You are observing E2 Elimination competing with SN2 Substitution .

2,5,5-Trimethylpiperidine is bulky. When reacting with secondary alkyl halides (like isopropyl bromide), it acts as a Brønsted base (proton abstraction) rather than a nucleophile (carbon attack). The steric hindrance prevents the nitrogen from accessing the electrophilic carbon, favoring the removal of an accessible

Data: Alkylation Outcome vs. Electrophile

| Electrophile Type | Dominant Reaction | Major Product | Side Reaction |

| Methyl Iodide | SN2 | N-Methyl-2,5,5-trimethylpiperidine | Quaternization (Over-alkylation) |

| Primary Alkyl Halide (e.g., Benzyl Br) | SN2 | N-Alkyl Product | Slow reaction rate |

| Secondary Alkyl Halide (e.g., Isopropyl Br) | E2 (Elimination) | Alkene (Propene) + Amine HCl | Trace Product |

| Tertiary Alkyl Halide | E2 / No Reaction | Alkene | No Alkylation |

Corrective Protocol:

-

Change Strategy: Do not use direct alkylation for secondary carbons.

-

Reductive Amination: Use the corresponding ketone (e.g., acetone) and a reducing agent (STAB - Sodium Triacetoxyborohydride).

-

Why? The iminium ion intermediate forms reversibly. The reduction step is irreversible and not prone to elimination side reactions.

-

-

Solvent Switch: If you must alkylate, use Acetonitrile or DMF (polar aprotic) to enhance nucleophilicity, and lower the temperature to suppress elimination (E2 is favored by heat).

Part 3: Salt Form & Hygroscopicity

User Question: My reaction stoichiometry seems off. I weighed the correct amount of hydrochloride salt, but the reaction is incomplete.

Technical Diagnosis: Hygroscopic Water Weight Error . Piperidine hydrochlorides are often hygroscopic.[1] If the bottle has been opened frequently, the material may contain 5-15% water by weight.

-

Consequence 1: You are adding less amine than calculated (under-dosing).

-

Consequence 2: The excess water is quenching your coupling reagents (see Part 1).

Self-Validating Protocol: The "Free Base" Check Before running a critical reaction, convert a small sample to the free base to verify purity and dryness.

-

Suspend 100 mg of salt in DCM (1 mL).

-

Add 1 mL of 1M NaOH. Vortex/Shake.

-

Separate organic layer, dry over

.[2] -

Evaporate and weigh.

-

Theoretical Recovery:

(79% recovery). -

If recovery is <70%, your salt is wet. Dry it in a vacuum oven at 40°C over

.

-

Part 4: Stereochemical Integrity

User Question: Does the chirality at the C2 position affect reactivity?

Technical Diagnosis: Yes. The C2-methyl creates a chiral center.

-

Kinetic Resolution: If you are using racemic 2,5,5-trimethylpiperidine with a chiral electrophile (e.g., a chiral amino acid), one enantiomer of the piperidine will react significantly faster than the other (Matched vs. Mismatched pairs).

-

Result: You may achieve 50% conversion rapidly, followed by a stall as the "slow" enantiomer remains unreacted.

Recommendation: If using chiral coupling partners, ensure you are using enantiopure 2,5,5-trimethylpiperidine to avoid complex kinetic resolution mixtures.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of E2 vs SN2 in hindered amines).

Sources

Purification techniques for products from reactions with 2,5,5-Trimethylpiperidine hydrochloride

Technical Overview & Challenge Profile

Reagent Profile: 2,5,5-Trimethylpiperidine hydrochloride (2,5,5-TMP[1]·HCl) is a sterically hindered secondary amine.[1] The gem-dimethyl group at the C5 position and the methyl group at C2 create significant steric bulk.

Why this matters for purification:

-

Low Nucleophilicity: Due to steric hindrance, 2,5,5-TMP reacts slower than unhindered piperidines.[1] This often forces researchers to use excess amine (2–5 equivalents) to drive reactions to completion, creating a significant purification burden downstream.[1]

-

Basicity & Tailing: Like most secondary amines (pKa ~10–11), it interacts strongly with silanols on silica gel, causing severe peak tailing during flash chromatography.[1]

-

Lipophilicity of Salts: The trimethyl substitution increases the lipophilicity of its salts compared to simple piperidine, meaning standard aqueous washes may sometimes fail to fully extract the unreacted amine from the organic layer.

Critical Workup Protocols (The "Crash" Phase)

Scenario A: Your Product is Neutral (e.g., Amides, Sulfonamides)

Objective: Remove excess 2,5,5-TMP base while keeping the neutral product in the organic phase.[1]

The "Gold Standard" Acidic Wash Protocol: Do not rely solely on 1N HCl if your product has acid-sensitive groups. The lipophilic nature of 2,5,5-TMP requires a specific biphasic extraction window.

| Step | Reagent | Mechanism | Critical Note |

| 1 | 0.5 M Citric Acid (aq) | Protonates the amine (forming a water-soluble citrate salt).[1] | Citric acid is milder than HCl and buffers around pH 3–4, preventing degradation of sensitive amides. |

| 2 | Ethyl Acetate / DCM | Solubilizes the neutral product. | Avoid Ether if the product is polar; use DCM for better solubility of ureas/amides. |

| 3 | Brine Wash | Increases ionic strength to force organic impurities out of the water layer. | Essential to break emulsions common with hindered amines.[1] |

Protocol:

-

Dilute reaction mixture with EtOAc (10 mL per mmol substrate).

-

Wash 3x with 0.5 M Citric Acid .

-

Check TLC of the organic layer:[2] If 2,5,5-TMP spot (stains with Ninhydrin/KMnO4) persists, wash 1x with 1N HCl (only if product is acid-stable).[1]

-

Dry over Na₂SO₄ and concentrate.

Scenario B: Your Product is Basic (e.g., Reductive Amination Products)

Objective: Separate two amines (Product vs. Reagent) based on basicity or lipophilicity.[1]

Technique: Scavenger Resin (Chemoselective Filtration) Since distillation is difficult for high-boiling piperidine derivatives, use a Polymer-Supported Isocyanate (PS-NCO) scavenger.[1]

-

Mechanism: The unreacted secondary amine (2,5,5-TMP) attacks the isocyanate resin, forming an insoluble urea.[1] The tertiary amine product (lacking an N-H bond) cannot react.

-

Loading: Use 3 equivalents of resin relative to the excess amine used.

Protocol:

-

Dissolve crude mixture in DCM.

-

Add PS-Isocyanate resin.[1]

-

Shake gently at RT for 4–12 hours.

-

Filter through a fritted glass funnel. The filtrate contains your pure tertiary amine product.

Chromatographic Strategies (The "Polishing" Phase)

If extraction fails, chromatography is required. 2,5,5-TMP derivatives often streak on silica due to hydrogen bonding with silanols.

Flash Chromatography Mobile Phases

| Method | Solvent System | Modifier | Why it works |

| Standard Normal Phase | DCM / MeOH | 1% Triethylamine (TEA) or 1% NH₄OH | The modifier saturates silica sites, preventing the amine product from sticking/tailing.[1] |

| "The Silver Bullet" | DCM / MeOH | 0.5% Ammonium Hydroxide | Ammonium hydroxide is superior to TEA for piperidines as it is more volatile and leaves no residue after evaporation. |

| Reverse Phase (C18) | Water / Acetonitrile | 0.1% Formic Acid or 0.05% TFA | Protonates the amine, ensuring it runs as a sharp peak (salt form) rather than a broad free-base smear.[1] |

Decision Logic & Workflows

The following diagram illustrates the decision process for purifying reactions involving 2,5,5-TMP.

Caption: Decision tree for isolating products from 2,5,5-Trimethylpiperidine reactions based on product basicity.

Troubleshooting & FAQ

Q1: My product is "oiling out" during the acidic wash. What is happening? A: The hydrochloride salt of your product (or the 2,5,5-TMP) might be insoluble in water but also insoluble in the organic phase (DCM/EtOAc), forming a third oily layer (the "rag" layer).[1]

-

Fix: Add a small amount of Methanol or Isopropanol to the organic layer to increase polarity, or switch the organic solvent to Chloroform. Alternatively, dilute the aqueous layer significantly to dissolve the salt.

Q2: I see a "ghost peak" or broad smear in my LC-MS after purification. A: This is likely residual 2,5,5-TMP sticking to the column.[1] Hindered amines are notorious for "carryover."[1]

-

Fix: Run a blank injection with a high pH wash (Water/Acetonitrile + 0.1% Ammonium Hydroxide) to strip the column between runs.